molecular formula C24H22Cl2 B12603947 2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene CAS No. 649556-27-4

2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene

Cat. No.: B12603947
CAS No.: 649556-27-4
M. Wt: 381.3 g/mol
InChI Key: SBUDFGVUHNTPJC-UHFFFAOYSA-N
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Description

2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a butenyl chain, which is further connected to a p-xylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene typically involves the reaction of 4-chlorobenzyl chloride with p-xylene under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the desired product through nucleophilic substitution . The product is then isolated by recrystallization to ensure purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process, ensuring high-quality output suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the butenyl chain to a single bond, resulting in saturated derivatives.

    Substitution: The chlorophenyl groups can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing various biochemical processes. Its chlorophenyl groups may play a role in binding to active sites, while the butenyl chain and p-xylene moiety contribute to its overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4,4-Bis(4-chlorophenyl)-3-butenyl]-p-xylene is unique due to its specific combination of structural elements, which confer distinct chemical and physical properties

Properties

CAS No.

649556-27-4

Molecular Formula

C24H22Cl2

Molecular Weight

381.3 g/mol

IUPAC Name

2-[4,4-bis(4-chlorophenyl)but-3-enyl]-1,4-dimethylbenzene

InChI

InChI=1S/C24H22Cl2/c1-17-6-7-18(2)21(16-17)4-3-5-24(19-8-12-22(25)13-9-19)20-10-14-23(26)15-11-20/h5-16H,3-4H2,1-2H3

InChI Key

SBUDFGVUHNTPJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC=C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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